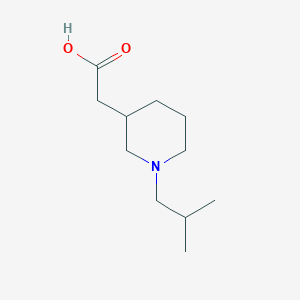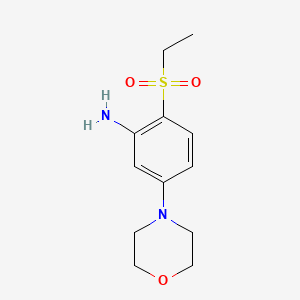
1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
説明
The compound “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2 . It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A recent scientific literature suggests a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tetrahydroquinoline ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H22N2.2ClH/c1-2-8-13 (9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H .
Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 255.22 g/mol . The compound has three hydrogen bond donors and two hydrogen bond acceptors .
科学的研究の応用
Synthesis and Biological Evaluation
1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and its derivatives have been synthesized and evaluated for various biological activities. One study reported the synthesis of a hybrid compound containing this molecule and assessed its antioxidant, antitryptic, and albumin denaturation inhibition activities (Manolov, Ivanov, & Bojilov, 2022).
Pharmaceutical Applications
This compound is a key structural element in many natural products and pharmaceuticals. It's notably present in optically pure forms in alkaloids and is essential for the synthesis of certain pharmaceutical and agrochemical products, including antibacterial drugs like (S)-flumequine (Wang, Li, Wu, Pettman, & Xiao, 2009).
Structural Analysis in Medicinal Chemistry
The crystal structure and Hirshfeld surface analysis of compounds containing this chemical structure have been studied, providing insights into their potential medicinal applications (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Activity
Research into novel derivatives of this compound has demonstrated promising antimicrobial activity against various bacterial and fungal pathogens, indicating potential applications in addressing infectious diseases (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Anticancer Potential
Compounds with this structure have been studied for their potential in inducing oxidative stress and exerting cytotoxic effects on various cancer cell lines, suggesting a role in developing anticancer therapies (Madácsi et al., 2013).
Chemical Synthesis
There's a significant body of research focused on the synthesis of this compound derivatives, exploring various chemical reactions and processes. This research aids in the development of new compounds with potential pharmaceutical applications (Lu & Shi, 2007).
作用機序
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including liver carboxylesterase 1 and coagulation factor X . These targets play crucial roles in detoxification of xenobiotics and blood coagulation, respectively .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, potentially leading to changes in the function of these targets .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the action of the compound .
生化学分析
Biochemical Properties
1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, it may bind to specific receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with key signaling molecules and transcription factors . Moreover, it may impact cellular energy metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, affecting gene expression and chromatin structure.
特性
IUPAC Name |
1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(4-1)5-3-11-17(15)12-13-7-9-16-10-8-13;;/h1-2,4,6,13,16H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBMQCROILJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)
![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)
